Nordihydrocapsiate
Description
Properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl 7-methyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-13(2)7-5-4-6-8-17(19)21-12-14-9-10-15(18)16(11-14)20-3/h9-11,13,18H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBVPYSHEOQGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176439 | |
| Record name | Nordihydrocapsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220012-53-3 | |
| Record name | Nordihydrocapsiate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220012533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nordihydrocapsiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nordihydrocapsiate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORDIHYDROCAPSIATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S73H45T4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nordihydrocapsiate involves the esterification of vanillyl alcohol with a branched-chain fatty acid. One common method includes the lipase-catalyzed chemoselective esterification of vanillyl alcohol and 8-methylnonanoic acid under reduced pressure without solvents . This method is advantageous as it avoids the use of harmful solvents and drying agents, making it more environmentally friendly.
Industrial Production Methods: Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the copper-catalyzed cross-coupling of ethyl 6-bromohexanoate with isobutylmagnesium bromide, followed by hydrolysis to produce 8-methylnonanoic acid. This acid is then esterified with vanillyl alcohol using lipase as a catalyst under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Nordihydrocapsiate primarily undergoes esterification reactions due to the presence of an ester bond in its structure. It can also participate in hydrolysis reactions, where the ester bond is broken down into its constituent alcohol and acid components.
Common Reagents and Conditions:
Esterification: Lipase enzyme, vanillyl alcohol, 8-methylnonanoic acid, reduced pressure.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Vanillyl alcohol and 8-methylnonanoic acid.
Scientific Research Applications
Chemistry:
- Used as a model compound to study esterification and hydrolysis reactions.
Biology:
Medicine:
- Explored for its potential anti-obesity effects due to its ability to increase energy expenditure and fat oxidation without causing the burning sensation associated with capsaicinoids .
Industry:
Mechanism of Action
Nordihydrocapsiate exerts its effects by activating the Transient Receptor Potential Vanilloid 1 (TRPV1) receptors, similar to capsaicin . unlike capsaicin, this compound does not cause a burning sensation because it cannot reach the TRPV1 receptors in the oral cavity. Instead, it activates TRPV1 receptors in the gut, leading to increased energy expenditure and fat oxidation . This activation of TRPV1 receptors stimulates the sympathetic nervous system, promoting metabolic effects such as increased energy metabolism and body temperature .
Comparison with Similar Compounds
Dihydrocapsiate: Similar to nordihydrocapsiate, it is also nonpungent and has been studied for its metabolic effects.
Uniqueness of this compound: this compound is unique in its specific fatty acid chain length and structure, which may influence its metabolic effects and stability compared to other capsinoids .
Biological Activity
Nordihydrocapsiate (NDCT) is a non-pungent capsaicinoid found primarily in certain varieties of chili peppers, particularly the CH-19 Sweet cultivar of Capsicum annuum. Structurally related to capsaicin and dihydrocapsiate, NDCT has garnered attention for its potential biological activities, which include thermogenic effects, anti-inflammatory properties, and modulation of various signaling pathways. This article explores the biological activity of NDCT through detailed research findings, case studies, and data tables.
- Chemical Name : 4-hydroxy-3-methoxybenzyl 7-methyloctanoate
- Molecular Formula : C₁₇H₂₆O₄
- Molecular Weight : 290.39 g/mol
NDCT is characterized by its lipophilic nature, making it soluble in fats and oils. Its stability under various conditions contributes to its potential applications in food and pharmaceuticals.
Biological Activities
Research indicates that NDCT exhibits several biological activities, albeit generally less potent than those of capsaicin. Key areas of activity include:
- Thermogenesis and Energy Expenditure :
- Anti-inflammatory Effects :
- Antioxidant Activity :
- Modulation of Pain Perception :
Case Studies
Several studies have investigated the pharmacological effects of NDCT:
-
Study on Thermogenesis :
In a controlled trial involving mice, administration of NDCT led to a significant increase in energy expenditure compared to control groups. The results indicated that NDCT could serve as a natural thermogenic agent . -
Anti-inflammatory Mechanisms :
A study demonstrated that NDCT reduced IL-8 production in gastric cells infected with Helicobacter pylori, highlighting its potential as an anti-inflammatory agent in gastrointestinal disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Nordihydrocapsiate in plant extracts, and how can researchers optimize these protocols?
- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection at 231 nm (ε = 6800) and 281 nm (ε = 2400) in methanol is a standard approach, as UV absorption peaks correlate with this compound's conjugated diene system . For reproducibility, column selection (e.g., C18 reverse-phase), mobile phase composition (e.g., acetonitrile/water gradients), and calibration with certified reference materials are critical. Validation should include linearity (R² > 0.99), recovery rates (90–110%), and limits of detection (LOD < 0.1 µg/mL) .
Q. What is the current understanding of this compound’s biosynthesis pathway in Capsicum annuum?
- Experimental Design : Isotopic labeling (e.g., ¹³C-glucose tracing) and gene knockout studies in Capsicum cultivars can elucidate precursor incorporation (e.g., phenylpropanoid intermediates) and enzymatic steps (e.g., BAHD acyltransferases). Comparative transcriptomics of high- and low-producing cultivars may identify regulatory genes . Current evidence suggests this compound forms via esterification of 4-hydroxy-3-methoxybenzyl alcohol with 7-methyloctanoic acid, but substrate specificity of acyltransferases remains unresolved .
Q. How does this compound’s chemical structure influence its stability under varying storage conditions?
- Data-Driven Analysis : Stability studies should assess degradation kinetics under light, heat, and humidity. For example, accelerated stability testing (40°C/75% RH) over 30 days with HPLC monitoring can quantify degradation products. This compound’s ester bond is susceptible to hydrolysis; thus, storage in anhydrous solvents at -20°C is advised. Structural analogs with saturated acyl chains (e.g., dihydrocapsiate) show improved stability, suggesting alkyl chain unsaturation as a liability .
Advanced Research Questions
Q. How do the pharmacokinetic properties of this compound compare to dihydrocapsiate in mammalian models, and what factors drive bioavailability differences?
- Methodological Framework : Conduct parallel in vivo studies in rodents, measuring plasma concentrations via LC-MS/MS after oral administration. Key parameters: Cₘₐₓ, Tₘₐₓ, AUC₀–₂₄, and tissue distribution. Dihydrocapsiate’s longer acyl chain (8-methylnonanoate vs. 7-methyloctanoate) may enhance lipophilicity and lymphatic absorption, but this requires validation via compartmental modeling . Include bile duct-cannulated models to assess enterohepatic recirculation .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo pharmacological data for this compound’s anti-inflammatory effects?
- Contradiction Analysis : In vitro assays (e.g., LPS-induced TNF-α suppression in macrophages) may overestimate potency due to direct compound-cell interaction, while in vivo models (e.g., murine colitis) incorporate metabolism and tissue barriers. Use ex vivo approaches (e.g., plasma spiking with metabolites) to identify active derivatives. Dose-response alignment (e.g., matching IC₅₀ in vitro to achievable plasma levels in vivo) is critical .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on mitochondrial uncoupling in adipocytes?
- Data Analysis : Use non-linear regression to model dose-response curves (e.g., sigmoidal fits for oxygen consumption rates). For multi-parametric datasets (e.g., ROS levels, ATP production), apply multivariate ANOVA with post hoc Tukey tests. Address inter-experimental variability via normalization to internal controls (e.g., basal respiration rates) and meta-analysis of independent replicates .
Methodological Considerations for All Studies
- Reproducibility : Document HPLC gradients, MS/MS transition ions, and animal protocols in Supplementary Information (SI) to align with BJOC standards .
- Data Integrity : Use open-access repositories (e.g., Zenodo) to share raw chromatograms, spectral data, and statistical scripts, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
- Ethical Reporting : For preclinical studies, adhere to NIH guidelines on sample size justification, randomization, and blinding in animal trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
